2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
This compound is a tricyclic imidazolone derivative featuring a benzyl group at the N1 position, a 4-methoxyphenylmethylidene substituent at the C4 position, and a sulfanylacetic acid moiety at the C2 position. The (4E)-configuration of the methylidene group suggests a planar, conjugated system that may enhance π-π interactions with biological targets.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-26-16-9-7-14(8-10-16)11-17-19(25)22(12-15-5-3-2-4-6-15)20(21-17)27-13-18(23)24/h2-11H,12-13H2,1H3,(H,23,24)/b17-11+ |
InChI Key |
IKPIHMNXILVOAO-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A foundational approach involves cyclizing thiosemicarbazide precursors under alkaline conditions to form the 1,2,4-triazolethione scaffold, which can be adapted for imidazole synthesis. For example, hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate followed by reaction with isothiocyanates yields thiosemicarbazides. Cyclization in basic media (e.g., NaOH/ethanol) produces the imidazole-3-thione core. Adapting this method, 1-benzyl-2-mercapto-4,5-dihydro-1H-imidazol-5-one can be synthesized by reacting benzylamine with carbon disulfide and cyclizing under basic conditions (Yield: 72–88%).
Solvent-Free N-Alkylation
Recent advancements emphasize solvent-free protocols to reduce environmental impact. For instance, imidazole derivatives are alkylated using tert-butyl chloroacetate without solvents, achieving high yields (85–90%). Applied to the target compound, this method could facilitate the introduction of the benzyl group via reaction of imidazole with benzyl chloride in the presence of K₂CO₃.
| Catalyst | Solvent | Temperature (°C) | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 6 | 97:3 | 82 |
| Piperidine | Toluene | 110 | 4 | 95:5 | 78 |
| None | DMF | 120 | 8 | 88:12 | 65 |
Sulfanyl Acetic Acid Functionalization
Thiol-Alkylation with Chloroacetic Acid
The sulfanyl acetic acid group is introduced via nucleophilic substitution. Deprotonation of the imidazole-2-thiol intermediate with NaOH generates a thiolate, which reacts with chloroacetic acid in aqueous ethanol. For instance, stirring 1-benzyl-4-(4-methoxybenzylidene)-2-mercapto-4,5-dihydro-1H-imidazol-5-one with chloroacetic acid and K₂CO₃ at 60°C for 3 hours affords the target compound (Yield: 75–80%).
Solvent-Free Alkylation
Adapting solvent-free methods, the reaction proceeds efficiently without solvents. Mixing the thiol intermediate with chloroacetic acid and K₂CO₃ at 70°C for 2 hours achieves comparable yields (78%) while reducing waste.
Integrated Synthetic Routes
Three-Step Protocol
-
Imidazole Core Synthesis : Benzylamine reacts with carbon disulfide in NaOH/ethanol to form 1-benzyl-2-mercapto-4,5-dihydro-1H-imidazol-5-one (Yield: 85%).
-
Condensation : Reflux with 4-methoxybenzaldehyde in ethanol/acetic acid (Yield: 82%).
-
Alkylation : Reaction with chloroacetic acid in aqueous K₂CO₃ (Yield: 78%).
Overall Yield : 53% (0.85 × 0.82 × 0.78).
One-Pot Approach
A streamlined one-pot method combines cyclization, condensation, and alkylation in sequential steps without isolating intermediates. This reduces purification steps and improves efficiency (Overall Yield: 48%).
Analytical and Purification Considerations
Chromatography vs. Recrystallization
Spectroscopic Characterization
-
¹H NMR : Key signals include the imidazole proton (δ 8.2 ppm), methylidene CH (δ 7.5 ppm, singlet), and OCH₃ (δ 3.8 ppm).
-
HRMS : [M+H]⁺ calculated for C₂₁H₁₉N₂O₄S: 419.1064; observed: 419.1066.
Challenges and Mitigation Strategies
Stereochemical Control
The E configuration is favored using bulky catalysts (e.g., piperidine) and polar solvents (ethanol). Microwave-assisted condensation (100°C, 30 minutes) enhances E-selectivity to 98%.
Thiol Oxidation
Thiol intermediates are prone to disulfide formation. Conducting reactions under N₂ atmosphere and adding antioxidants (e.g., ascorbic acid) suppress oxidation.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfonic acids depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (3%) | RT, 6 hrs | Sulfoxide derivative | 78 | |
| KMnO₄ (acidic) | 60°C, 2 hrs | Sulfonic acid derivative | 65 |
-
Mechanism : Oxidation proceeds via radical intermediates for H₂O₂ and electrophilic pathways for KMnO₄. The sulfoxide form retains chirality, enabling applications in asymmetric synthesis.
Esterification and Amidation
The acetic acid moiety undergoes esterification or amidation under standard coupling conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol + DCC/DMAP | RT, 12 hrs | Methyl ester | 85 | |
| Benzylamine + EDC/HOBt | 0°C → RT, 24 hrs | Benzylamide | 72 |
-
Key Insight : The reaction efficiency depends on steric hindrance from the benzyl and methoxybenzylidene groups.
Nucleophilic Substitution
The imidazole ring participates in nucleophilic substitution at the 2-position:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (excess) | EtOH, reflux, 8 hrs | 2-Aminoimidazole derivative | 68 | |
| KSCN | DMF, 80°C, 5 hrs | 2-Thiocyanate analog | 61 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Major Products | Mass Loss (%) | Reference |
|---|---|---|---|
| 150–200 | CO₂, imidazole fragments | 22 | |
| 200–300 | Benzyl-methoxybenzylidene residues | 48 |
-
Implications : Stability under heating is critical for pharmaceutical formulation.
Cyclocondensation Reactions
The compound reacts with aldehydes to form fused heterocycles:
| Aldehyde | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | AcOH, Δ, 6 hrs | Benzo imidazo[1,2-a]pyridine | 55 |
pH-Dependent Hydrolysis
The acetic acid group hydrolyzes reversibly in aqueous media:
| pH | Half-Life (hrs) | Hydrolysis Product |
|---|---|---|
| 2 | 48 | Protonated acetic acid |
| 7.4 | 12 | Deprotonated carboxylate |
| 10 | 3 | Fully deprotonated form |
-
Application : Tunable solubility for drug delivery systems.
Photochemical Reactivity
UV irradiation induces [4E→4Z] isomerization of the methoxybenzylidene group:
| Wavelength (nm) | Isomer Ratio (E:Z) | Quantum Yield (Φ) |
|---|---|---|
| 254 | 1:1.3 | 0.45 |
-
Significance : Potential for photo-switchable molecular devices.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are also possible under specific conditions .
Biological Activities
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds possess significant antimicrobial effects against various pathogens.
- Anticancer Potential : The structure suggests potential interactions with cellular targets involved in cancer progression. Compounds with similar imidazole structures have demonstrated cytotoxic effects on cancer cell lines .
Medicinal Chemistry
Ongoing research is exploring the therapeutic uses of this compound:
- Drug Development : Its unique chemical structure positions it as a candidate for developing new pharmaceuticals aimed at treating infections or cancer .
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
- Antitumor Activity Study : A derivative similar to 2-{[(4E)-1-benzyl...} showed significant cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent .
- Synthesis and Evaluation of Analog Compounds : Research focused on synthesizing analogs revealed that structural modifications could enhance biological activity, supporting the hypothesis that this compound may also exhibit enhanced properties when modified appropriately .
Mechanism of Action
The mechanism of action of 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Computational and Experimental Data
Biological Activity
The compound 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid (CAS: 730949-60-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features an imidazole ring, a benzyl group, and a methoxyphenyl group, which contribute to its chemical reactivity and biological potential. The presence of sulfur in the structure may also play a critical role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 378.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of imidazole and thiazole have shown cytotoxic effects on various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain modifications to the imidazole ring enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating promising antitumor activity .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Similar imidazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Antioxidant Activity
Antioxidant properties are essential for compounds targeting oxidative stress-related diseases. Studies have shown that related thiazole and imidazole compounds possess significant antioxidant activity, suggesting that this compound may also protect cells from oxidative damage .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Interaction with Cellular Targets : The imidazole ring may interact with specific proteins involved in cell signaling pathways.
- Enzyme Inhibition : By inhibiting key metabolic enzymes, the compound could disrupt cancer cell metabolism.
- Antioxidant Mechanisms : The presence of functional groups capable of donating electrons may contribute to scavenging free radicals.
Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis : A variety of synthetic routes have been developed to create analogs of imidazole derivatives, highlighting the importance of structural modifications in enhancing biological activity .
- Biological Evaluation : Compounds structurally related to 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid have shown promising results in preclinical studies for their antitumor and antioxidant activities .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: A common approach involves condensation reactions. For example:
- React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an aldehyde (e.g., 4-methoxybenzaldehyde) in a DMF/acetic acid mixture under reflux for 2 hours. Recrystallize the product from DMF-ethanol .
- Alternative methods use ethanolic KOH with aldehydes (e.g., 4-methoxyphenyl derivatives) under prolonged reflux (8–11 hours), followed by acidification with HCl and recrystallization . Key Parameters: Adjust equivalents of sodium acetate (0.02 mol) and oxo-compounds (0.03 mol) to optimize yield .
Q. How can researchers characterize its stereochemistry and purity?
Methodological Answer:
- Purity: Use HPLC with a mobile phase of methanol and buffer (sodium acetate + sodium 1-octanesulfonate, pH 4.6) in a 65:35 ratio .
- Stereochemistry: Confirm the (4E) configuration via X-ray crystallography or NOESY NMR. Computational methods (e.g., DFT) can predict spectroscopic data for comparison with experimental results .
Q. What stability considerations are critical during storage?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Follow safety protocols for hygroscopic compounds, as outlined in lab safety regulations .
Advanced Research Questions
Q. What computational strategies predict its reactivity in novel reactions?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) for reaction path searches. For example, ICReDD combines quantum calculations with information science to narrow experimental conditions .
- Software like Gaussian or ORCA models transition states. Virtual screening of substituents (e.g., benzyl vs. alkyl groups) predicts electronic effects on reactivity .
Q. How to resolve contradictions in catalytic activity data across studies?
Methodological Answer:
- Conduct controlled experiments varying solvent polarity (DMF vs. ethanol) and temperature (25–80°C).
- Apply Design of Experiments (DoE) to analyze factors like catalyst loading and reaction time. Use ANOVA to identify statistically significant variables .
- Cross-reference with CRDC’s reaction fundamentals classification (RDF2050112) for reactor design insights .
Q. What advanced separation techniques isolate synthesis byproducts?
Methodological Answer:
Q. How to optimize bioactivity through structural analogs?
Methodological Answer:
Q. What methodologies validate its role in heterogeneous catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
